molecular formula C20H16BrClF3N2OS+ B12851092 4-{4-(4-Chlorophenyl)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-3-ium-3-yl}butanoic acid bromide

4-{4-(4-Chlorophenyl)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-3-ium-3-yl}butanoic acid bromide

Cat. No.: B12851092
M. Wt: 504.8 g/mol
InChI Key: OPBKZYMSNLTHJK-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazolium bromide derivative featuring a 4-chlorophenyl group at position 4 of the thiazole ring and a 2-(trifluoromethyl)anilino substituent at position 2. The butanoic acid bromide moiety at position 3 introduces both ionic character (via the bromide counterion) and polar functional groups, which may enhance solubility in aqueous environments compared to non-polar analogues.

Properties

Molecular Formula

C20H16BrClF3N2OS+

Molecular Weight

504.8 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-3-ium-3-yl]butanoyl bromide

InChI

InChI=1S/C20H15BrClF3N2OS/c21-18(28)6-3-11-27-17(13-7-9-14(22)10-8-13)12-29-19(27)26-16-5-2-1-4-15(16)20(23,24)25/h1-2,4-5,7-10,12H,3,6,11H2/p+1

InChI Key

OPBKZYMSNLTHJK-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC2=[N+](C(=CS2)C3=CC=C(C=C3)Cl)CCCC(=O)Br

Origin of Product

United States

Biological Activity

The compound 4-{4-(4-Chlorophenyl)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-3-ium-3-yl}butanoic acid bromide (CAS No. not specified) is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing findings from diverse research sources.

Chemical Structure and Properties

  • Molecular Formula : C20H17BrClF3N2O2S
  • Molecular Weight : 521.78 g/mol
  • Structure : The compound features a thiazole ring, chlorophenyl group, and trifluoromethyl aniline moiety, contributing to its unique biological profile.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae

Table 1 summarizes the antimicrobial efficacy of related thiazole compounds:

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CK. pneumoniae64 µg/mL

Anticancer Activity

Thiazole derivatives have also shown promise in cancer research. A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

Table 2 presents findings from cytotoxicity assays:

Compound NameCell LineIC50 (µM)
Compound DHeLa5.4
Compound EMCF-73.8

The proposed mechanisms through which 4-{4-(4-Chlorophenyl)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-3-ium-3-yl}butanoic acid bromide exerts its biological effects include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial and cancer cells.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens and tumor cells.

Study on Antimicrobial Effects

A recent study published in the Journal of Antimicrobial Chemotherapy investigated the antimicrobial properties of several thiazole derivatives, including our compound of interest. The results demonstrated that the compound effectively inhibited the growth of resistant strains of bacteria, showcasing its potential as a therapeutic agent against infections caused by multidrug-resistant organisms.

Study on Anticancer Properties

Another significant study published in Cancer Letters explored the anticancer effects of thiazole derivatives on breast cancer cells. The research found that treatment with the compound led to a marked decrease in cell viability and induced apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Anilino Substituents

Compound A: 4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide (CAS: 849066-32-6)

  • Structural Differences: Anilino group: 2,4-difluoro vs. 2-(trifluoromethyl) in the target compound. Position 3 substituent: Propyl vs. butanoic acid bromide.
  • Molecular Weight: 445.75 g/mol (vs. higher for the target compound due to the butanoic acid group) .
  • The propyl group in Compound A reduces polarity, likely decreasing aqueous solubility compared to the target compound’s butanoic acid bromide .

Thiazole Derivatives with Varied Aromatic Substituents

Compound B: 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)-2-(4-(dimethylamino)benzylidene)hydrazono)thiazol-3(2H)-amine

  • Structural Differences: Position 4: Bromophenyl vs. chlorophenyl. Position 2: Dimethylamino benzylidene hydrazone vs. trifluoromethylanilino.
  • Synthesis : Prepared via a multi-component reaction involving thiocarbohydrazide, aldehydes, and phenacyl bromides, yielding 64% .
  • Functional Implications: The bromophenyl group increases molecular weight and may alter halogen-bonding interactions.

Thiazolidinone and Pyridinone Analogues

Compound C: (2-{[1-(4-Chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic Acid

  • Structural Differences: Thiazolidinone ring (saturated) vs. thiazolium (aromatic). Acetic acid side chain vs. butanoic acid bromide.
  • Functional Implications: The thiazolidinone ring is less aromatic, reducing resonance stabilization but increasing flexibility. The acetic acid group enhances hydrophilicity, though the absence of a bromide ion may limit ionic interactions .

Compound D: 4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one

  • Structural Differences: Pyridinone core vs. thiazolium. Thienyl and cyano substituents vs. trifluoromethylanilino.
  • Functional Implications: The pyridinone ring introduces hydrogen-bonding capabilities via the carbonyl group, absent in the target compound. The thienyl group may confer distinct electronic properties, such as altered π-stacking behavior .

Table 1: Comparative Analysis of Key Compounds

Feature Target Compound Compound A Compound B Compound C
Core Structure Thiazolium ring Thiazolium ring Thiazole ring Thiazolidinone ring
Position 2 Subst. 2-(Trifluoromethyl)anilino 2,4-Difluoroanilino Hydrazono-benzylidene Ethylidene hydrazono
Position 3 Subst. Butanoic acid bromide Propyl Hydrazono-benzylidene Acetic acid
Molecular Weight Not provided (estimated >500 g/mol) 445.75 g/mol Not provided Not provided
Polarity High (due to ionic bromide and carboxylic acid) Moderate (propyl) Low (aromatic hydrazones) High (carboxylic acid)
Synthetic Yield Not provided Not provided 64% Not provided

Research Findings and Implications

  • Electron-Withdrawing Effects: The trifluoromethyl group in the target compound likely enhances metabolic stability compared to difluoro or non-halogenated analogues, a critical factor in drug design .
  • Solubility: The butanoic acid bromide moiety may improve bioavailability relative to propyl or purely aromatic substituents, though this requires experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.